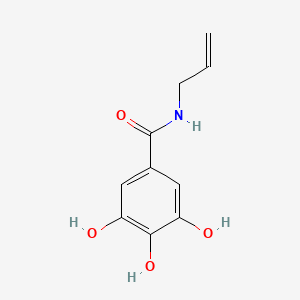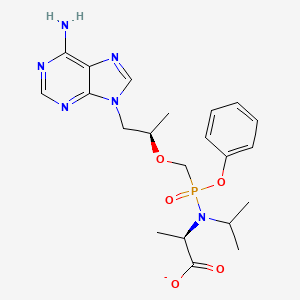![molecular formula C7H7N3O B12327669 7H-Pyrrolo[2,3-c]pyridin-7-one, 3-amino-1,6-dihydro-](/img/structure/B12327669.png)
7H-Pyrrolo[2,3-c]pyridin-7-one, 3-amino-1,6-dihydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7H-吡咯并[2,3-c]吡啶-7-酮,3-氨基-1,6-二氢- 是一种杂环化合物,其特点是融合了吡咯和吡啶环体系。该化合物在药物化学领域引起了极大的兴趣,因为它具有潜在的生物活性,并且可以作为合成各种药理活性分子的构建块。
准备方法
合成路线和反应条件: 7H-吡咯并[2,3-c]吡啶-7-酮,3-氨基-1,6-二氢-的合成通常涉及在特定条件下使合适的先驱体环化。一种常见的方法包括使用吡咯和吡啶衍生物,它们在催化剂(如钯或铜)的作用下进行环化反应。反应条件通常涉及高温和惰性气氛,以确保生成所需的产物。
工业生产方法: 在工业环境中,该化合物的生产可能涉及为产量和纯度而优化的多步合成过程。使用连续流动反应器和自动化合成平台可以提高生产过程的效率和可扩展性。
反应类型:
氧化: 该化合物可以进行氧化反应,通常由过氧化氢或高锰酸钾等氧化剂促进。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行。
取代: 取代反应,特别是亲核取代反应,在该化合物中很常见,其中各种亲核试剂可以取代吡咯或吡啶环上的氢原子。
常用试剂和条件:
氧化: 过氧化氢,高锰酸钾。
还原: 硼氢化钠,氢化铝锂。
取代: 胺、硫醇和卤化物等亲核试剂。
主要形成的产物: 这些反应形成的主要产物取决于所用试剂和条件。例如,氧化可以生成羟基化衍生物,而还原可以生成完全饱和的环体系。
科学研究应用
7H-吡咯并[2,3-c]吡啶-7-酮,3-氨基-1,6-二氢-在科学研究中具有广泛的应用:
化学: 它是合成复杂有机分子的关键中间体,并用于开发新的合成方法。
生物学: 研究该化合物具有潜在的生物活性,包括抗菌、抗病毒和抗癌活性。
医学: 它作为针对各种疾病(包括癌症和传染病)的药物发现项目的先导化合物进行探索。
工业: 该化合物用于开发新材料以及作为各种化学反应中的催化剂。
作用机制
7H-吡咯并[2,3-c]吡啶-7-酮,3-氨基-1,6-二氢-的作用机制涉及它与生物系统中特定分子靶标的相互作用。该化合物可以与酶或受体结合,调节它们的活性,从而导致各种生物学效应。例如,它可能会抑制某些激酶或干扰 DNA 复制过程,从而发挥其治疗作用。
类似化合物:
- 7H-吡咯并[2,3-c]吡啶-7-酮,4-[3-(2,4-二氟苯氧基)-6-[(二甲基氧化-λ4-硫烷基)氨基]-2-吡啶基]-1,6-二氢-6-甲基-
- 4-氨基-1,6-二氢-7H-吡咯并[2,3-d]哒嗪-7-酮
独特性: 7H-吡咯并[2,3-c]吡啶-7-酮,3-氨基-1,6-二氢-由于其特殊的环结构和氨基的存在而具有独特性,这赋予了其独特的化学反应性和生物活性。与类似化合物相比,它可能表现出不同的结合亲和力和对分子靶标的选择性,使其成为药物发现中宝贵的支架。
本文详细介绍了 7H-吡咯并[2,3-c]吡啶-7-酮,3-氨基-1,6-二氢-,涵盖了它的合成、反应、应用、作用机制以及与类似化合物的比较
相似化合物的比较
- 7H-Pyrrolo[2,3-c]pyridin-7-one, 4-[3-(2,4-difluorophenoxy)-6-[(dimethyloxido-λ4-sulfanylidene)amino]-2-pyridinyl]-1,6-dihydro-6-methyl-
- 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one
Uniqueness: 7H-Pyrrolo[2,3-c]pyridin-7-one, 3-amino-1,6-dihydro- is unique due to its specific ring structure and the presence of an amino group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable scaffold in drug discovery.
This detailed article provides a comprehensive overview of 7H-Pyrrolo[2,3-c]pyridin-7-one, 3-amino-1,6-dihydro-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C7H7N3O |
|---|---|
分子量 |
149.15 g/mol |
IUPAC 名称 |
3-amino-6,7a-dihydropyrrolo[2,3-c]pyridin-7-one |
InChI |
InChI=1S/C7H7N3O/c8-5-3-10-6-4(5)1-2-9-7(6)11/h1-3,6H,8H2,(H,9,11) |
InChI 键 |
MAIRTMUWGXUTSD-UHFFFAOYSA-N |
规范 SMILES |
C1=CNC(=O)C2C1=C(C=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



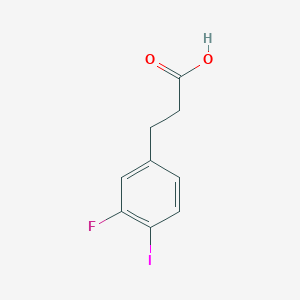

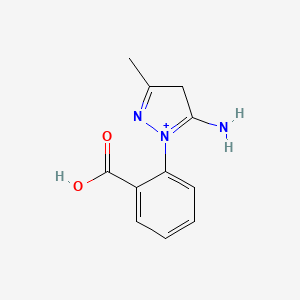
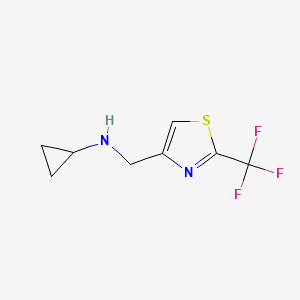

![acetic acid;(NE)-N-[2-(hydroxyamino)cyclohexylidene]hydroxylamine](/img/structure/B12327635.png)
![Acetamide, 2,2-dichloro-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-](/img/structure/B12327645.png)
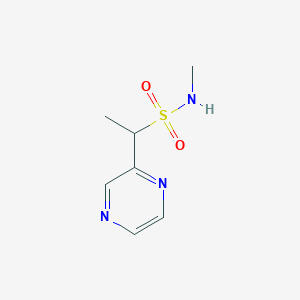
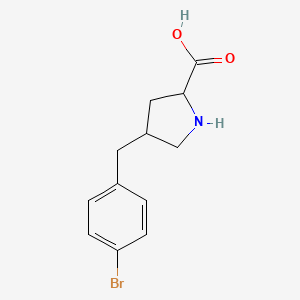
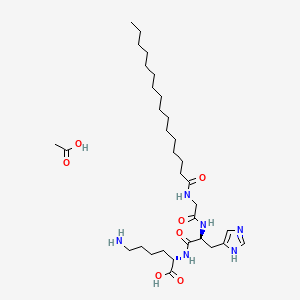
![L-Glutamic acid,N-[4-[[(2-amino-5-formyl-3,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-,sodium salt (1:1)](/img/structure/B12327677.png)
